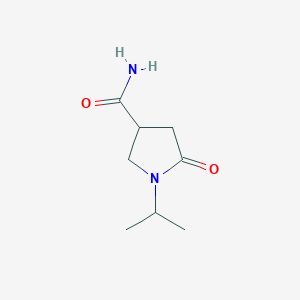

1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Description

Propriétés

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHIHBXVCYVWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Pent-2-enamides or Related Precursors

A common approach involves cyclizing a pent-2-enamide derivative to form the pyrrolidine ring:

a) Starting from pent-2-enamide derivatives, cyclization can be achieved using acid catalysis (e.g., trifluoroacetic acid) in inert solvents like dichloromethane or toluene at temperatures ranging from -30°C to reflux conditions.

b) The cyclization step often employs amine nucleophiles or amide-forming reagents to close the ring, forming the core pyrrolidine structure.

This method is detailed in patent literature and research articles, emphasizing the importance of chiral auxiliaries or catalysts for stereoselectivity.

Introduction of the Isopropyl Group

The isopropyl substituent can be introduced via alkylation or substitution reactions:

a) Alkylation of the nitrogen atom with isopropyl halides (e.g., isopropyl bromide) in the presence of base or Lewis acids.

b) Alternatively, starting from isopropyl-substituted precursors or using Grignard reagents to install the isopropyl group at the desired position.

Oxidation at Position 5

The oxo group at position 5 can be introduced through oxidation of suitable precursors:

a) Oxidation of the corresponding dihydropyrrolidine intermediates using oxidants such as PCC, DMSO-based oxidants, or peracids.

b) Use of selective oxidation conditions ensures the formation of the ketone without overoxidation.

Formation of the Carboxamide at Position 3

The carboxamide moiety is typically introduced via amidation:

a) Conversion of the corresponding carboxylic acid to acyl chlorides using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or amines to form the amide.

b) Alternatively, direct amidation using coupling reagents like carbodiimides (e.g., EDC, DCC) with appropriate amines.

Representative Synthetic Pathway

Based on the literature, a representative synthetic route can be summarized as follows:

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The synthesis of pyrrolidine derivatives, including the isopropyl substitution, often employs chiral auxiliaries or catalysts to control stereochemistry, as detailed in patent literature.

- Oxidation steps are critical for selectively forming the oxo group at position 5, with mild oxidants preferred to prevent overoxidation.

- The overall yields for multi-step syntheses typically range from 50% to 88%, with optimization required at each step to maximize purity and stereoselectivity.

- The synthesis pathways are adaptable, allowing for modifications to introduce various substituents or functional groups, which is advantageous for medicinal chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-Isopropyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Applications De Recherche Scientifique

Antiviral Properties

One of the notable applications of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide is its role as a CCR5 antagonist, which is significant in the treatment of HIV. Research indicates that derivatives of this compound have been synthesized and evaluated for their ability to inhibit HIV-1 by blocking the CCR5 co-receptor, which is crucial for viral entry into host cells. For instance, a study highlighted the synthesis of several 5-oxopyrrolidine-3-carboxamide derivatives, with one compound demonstrating an IC50 value of 0.057 µM against CCR5, indicating strong binding affinity and potential as an antiviral agent .

Neuropharmacological Applications

The compound has also been investigated for its effects on the relaxin-3/RXFP3 system, which is involved in various physiological processes such as stress responses and appetite regulation. A study identified this compound as a selective antagonist for RXFP3, with an IC50 value of 5.74 µM. This suggests its potential use in managing conditions related to appetite control and metabolic disorders .

Antimicrobial Activity

Preliminary findings suggest that this compound exhibits antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The exploration of its efficacy against such resistant strains could pave the way for developing new antimicrobial agents.

Antioxidant Properties

Research has shown that derivatives of 5-oxopyrrolidine-3-carboxamide possess significant antioxidant activity. A specific study indicated that certain derivatives exhibited strong reducing properties in assays designed to measure antioxidant capacity. This suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds derived from this compound. For example, a derivative was found to inhibit proliferation and induce apoptosis in cervical cancer cells (CaSki) while affecting the expression levels of key apoptotic markers such as Bcl-2 and Bax . This highlights its potential as a therapeutic agent in oncology.

Structure-Activity Relationship Studies

The ongoing research into structure-activity relationships (SAR) for this class of compounds is crucial for optimizing their pharmacological profiles. Investigations have revealed that modifications at specific positions on the pyrrolidine ring can enhance biological activity and selectivity for target receptors .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral | CCR5 antagonist for HIV treatment | IC50 = 0.057 µM against CCR5 |

| Neuropharmacology | Antagonist for RXFP3 involved in appetite regulation | IC50 = 5.74 µM |

| Antimicrobial | Activity against multidrug-resistant Staphylococcus aureus | Preliminary findings suggest effectiveness |

| Antioxidant | Strong reducing properties demonstrated in antioxidant assays | High antioxidant activity |

| Anticancer | Inhibits proliferation and induces apoptosis in cervical cancer cells | Affects expression of Bcl-2 and Caspase-3 mRNA |

| Structure-Activity Relationship | Ongoing studies to optimize pharmacological profiles through structural modifications | Enhancements observed with specific modifications |

Mécanisme D'action

The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

- Structure : Replaces the isopropyl group with a methyl group and the carboxamide with a carboxylic acid.

- The carboxylic acid group introduces higher polarity and acidity (pKa ~4-5), which may limit membrane permeability compared to the carboxamide .

- Synthesis : Likely synthesized via similar routes to , which describes parallel solution-phase amidation for pyrrolidine-pyrimidine hybrids .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structure : Incorporates a fluorophenyl group at the 1-position and a thiadiazole ring linked to the carboxamide.

- Implications : The fluorophenyl group enhances electronic effects (electron-withdrawing) and metabolic stability, while the thiadiazole moiety may improve binding affinity to biological targets (e.g., enzymes or receptors). This contrasts with the simpler isopropyl group in the target compound, which prioritizes steric modulation over electronic effects .

1-(6-Bromo-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 1435980-88-3)

- Structure : Features a bromo-indazole substituent and an isopropoxypropyl side chain.

- Implications : The bulky indazole and flexible isopropoxypropyl groups likely increase molecular weight (423.3 g/mol) and alter pharmacokinetic properties (e.g., extended half-life) compared to the compact isopropyl group in the target compound .

Functional Group Modifications

Carboxamide vs. Carboxylic Acid

Carbonyl Chloride Derivative

- 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride : The reactive carbonyl chloride (-COCl) group enables facile derivatization (e.g., coupling with amines to form carboxamides), highlighting the target compound’s role as a synthetic intermediate .

Core Structure Variations

Pyrrolidine vs. Imidazole (DIC, NSC 45388)

- DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide): An imidazole-based carboxamide with a triazeno group. Clinically, DIC showed efficacy in melanoma patients but caused toxicity (leukopenia, thrombocytopenia) .

Pyrrolidine-Pyrimidine Hybrids

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides : These hybrids, synthesized via parallel solution-phase chemistry, demonstrate how pyrrolidine-carboxamide scaffolds can be integrated into larger heterocyclic systems for combinatorial library development .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Compounds

Activité Biologique

1-Isopropyl-5-oxopyrrolidine-3-carboxamide (ISOP) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of ISOP, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄N₂O₂ and a molecular weight of approximately 158.21 g/mol. The compound features a pyrrolidine ring , an isopropyl group , and a carboxamide functional group , which contribute to its biological activity. The presence of an oxo (carbonyl) group enhances its reactivity, making it a candidate for various pharmacological applications.

Anti-inflammatory Properties

Research indicates that ISOP may exhibit significant anti-inflammatory effects. Studies have shown that it interacts with specific pathways involved in inflammation, potentially modulating the activity of enzymes or receptors linked to inflammatory responses. This property positions ISOP as a candidate for developing new therapeutic agents targeting inflammatory disorders.

Anticancer Activity

ISOP has been investigated for its anticancer potential, particularly against human lung adenocarcinoma cells (A549). In vitro studies demonstrated that ISOP derivatives can reduce cell viability significantly, indicating cytotoxic effects comparable to established chemotherapeutics like cisplatin. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrrolidine ring influence anticancer efficacy, providing avenues for further drug development .

Case Study: Anticancer Activity

- Model : A549 human lung adenocarcinoma cells.

- Method : MTT assay to evaluate cell viability post-treatment with ISOP derivatives.

- Findings : Certain derivatives exhibited potent cytotoxicity, reducing A549 cell viability substantially compared to controls.

| Compound | Cell Viability (%) | Comparison with Cisplatin |

|---|---|---|

| ISOP Derivative A | 66% | Comparable |

| ISOP Derivative B | 75% | Lower than Cisplatin |

This table summarizes the anticancer activity of selected ISOP derivatives against A549 cells.

Antimicrobial Activity

ISOP's antimicrobial properties have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. Preliminary findings suggest that certain derivatives exhibit promising antimicrobial activity, highlighting their potential as candidates for developing new antibiotics .

The mechanism by which ISOP exerts its biological effects involves interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : ISOP may inhibit enzymes critical for inflammatory processes or cancer cell proliferation.

- Receptor Modulation : The compound could bind to receptors involved in pain and inflammation pathways.

- Induction of Apoptosis : In cancer cells, ISOP may trigger apoptotic pathways leading to cell death.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various methods have been reported, emphasizing the compound's accessibility for further research and development.

Q & A

Q. What are the established synthetic routes for 1-isopropyl-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via diastereoselective methods similar to those used for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates. Key steps include cyclization of precursor amines with carbonyl compounds under acidic or catalytic conditions. Optimization involves statistical Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a study on analogous pyrrolidine derivatives achieved 85% yield by adjusting reaction time and temperature (e.g., 60°C for 12 hours in THF) . Table 1 : Example Reaction Conditions for Pyrrolidine Derivatives

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | ±15% yield |

| Solvent | THF/DMF (1:1) | Maximizes solubility |

| Catalyst (e.g., Pd/C) | 5 mol% | Reduces side reactions |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the pyrrolidine ring structure and isopropyl substituent. Peaks near δ 2.5–3.0 ppm (pyrrolidine protons) and δ 1.2–1.4 ppm (isopropyl methyl groups) are diagnostic .

- HPLC/MS : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water) coupled with mass spectrometry to verify purity (>95%) and molecular ion peaks (e.g., m/z 171.2 for [M+H]) .

- X-ray Crystallography : Resolve stereochemistry for derivatives, as demonstrated in studies on ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole-5-carboxylate .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under thermal, photolytic, and hydrolytic stress. For example, accelerated stability testing at 40°C/75% RH for 4 weeks can identify degradation products via HPLC. Impurity profiling (e.g., desfluoro analogs) should follow guidelines similar to pharmaceutical reference standards . Store the compound in amber vials at -20°C under inert gas to prevent oxidation or hydrolysis of the carboxamide group.

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in synthesizing pyrrolidine derivatives like this compound?

- Methodological Answer : Diastereoselectivity arises from steric and electronic effects during cyclization. Computational studies (e.g., DFT calculations) reveal transition states where the isopropyl group directs nucleophilic attack to favor the cis-configuration. For instance, a 3:1 diastereomeric ratio was achieved in methyl 3-aryl-5-oxopyrrolidine-2-carboxylates due to π-π stacking between aryl groups and the carbonyl moiety .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) can map reaction pathways and activation energies. For example, the ICReDD framework combines quantum mechanics with experimental data to predict optimal conditions for ring-opening reactions. This approach reduced development time by 40% in similar carboxamide systems . Table 2 : Key Computational Parameters for Reactivity Prediction

| Parameter | Value/Approach |

|---|---|

| Basis Set | B3LYP/6-31G(d,p) |

| Solvent Model | PCM (THF) |

| Transition State Search | Nudged Elastic Band |

Q. How should researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate assays across multiple labs using standardized protocols (e.g., fixed cell lines for cytotoxicity studies).

- Impurity Profiling : Use LC-MS to quantify byproducts (e.g., desfluoro or oxidized analogs) that may interfere with activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies, as demonstrated in cyclophosphamide research .

Q. What comparative studies have been conducted between this compound and its structural analogs?

- Methodological Answer : Comparative studies focus on substituent effects. For example, replacing the isopropyl group with cyclopropylmethyl (as in 1-cyclopropylmethyl-5-oxopyrrolidine-3-carboxylic acid) increases metabolic stability but reduces solubility. Such findings align with SAR trends observed in benzimidazole-carboxamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.